OSI-296

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H19Cl2FN4O3 |

|---|---|

Peso molecular |

465.3 g/mol |

Nombre IUPAC |

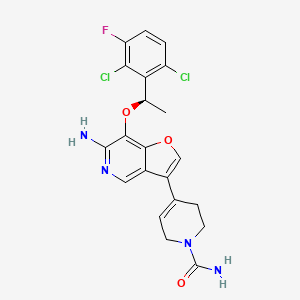

4-[6-amino-7-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]furo[3,2-c]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxamide |

InChI |

InChI=1S/C21H19Cl2FN4O3/c1-10(16-14(22)2-3-15(24)17(16)23)31-19-18-12(8-27-20(19)25)13(9-30-18)11-4-6-28(7-5-11)21(26)29/h2-4,8-10H,5-7H2,1H3,(H2,25,27)(H2,26,29)/t10-/m1/s1 |

Clave InChI |

LVYXERPKYAQGKM-SNVBAGLBSA-N |

SMILES isomérico |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C3C(=CN=C2N)C(=CO3)C4=CCN(CC4)C(=O)N |

SMILES canónico |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C3C(=CN=C2N)C(=CO3)C4=CCN(CC4)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Linsitinib (OSI-296/OSI-906)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linsitinib, also known as OSI-906, is a potent and selective, orally bioavailable small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Developed for oncology applications, its mechanism of action centers on the disruption of key signaling pathways that are crucial for tumor cell proliferation, survival, and resistance to therapy.[2] This document provides a comprehensive technical overview of the core mechanism of action of Linsitinib, including its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism of Action

Linsitinib exerts its therapeutic effects by competitively binding to the ATP-binding site within the kinase domain of both IGF-1R and the IR.[2] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (IGF-1, IGF-2, and insulin), thereby blocking the initiation of downstream signaling cascades.[1][3] The primary signaling pathways attenuated by Linsitinib are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[4]

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. By inhibiting IGF-1R/IR phosphorylation, Linsitinib prevents the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins, which are essential for the activation of PI3K.[5] The subsequent reduction in Akt activation leads to decreased pro-survival signaling and can induce apoptosis in cancer cells.[3]

The MAPK/ERK pathway plays a central role in cell growth, differentiation, and proliferation. Linsitinib's inhibition of IGF-1R/IR blocks the recruitment of adaptor proteins such as Grb2, which is necessary for the activation of the Ras/Raf/MEK/ERK cascade.[5] The resulting decrease in ERK activity contributes to the anti-proliferative effects of the compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of Linsitinib.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 (nM) | Reference |

| IGF-1R | Cell-free | 35 | [6] |

| Insulin Receptor (IR) | Cell-free | 75 | [6] |

| IRR | Cell-free | 75 | [6] |

| IGF-1R Phosphorylation (in cells) | ELISA | 24 | [7] |

| IR Phosphorylation (in cells) | Western Blot | 2.8 | [8] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| A4-Fuk | Unknown | 0.02806 | [6] |

| KS-1 | Unknown | 0.03835 | [6] |

| TE-11 | Unknown | 0.07822 | [6] |

| Various NSCLC and Colorectal Cancer Lines | NSCLC, Colorectal | 0.021 - 0.810 | [1] |

Table 3: In Vivo Anti-tumor Efficacy (IGF-1R-driven Xenograft Model)

| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |

| 25 | Once daily | 60% | None | [6] |

| 75 | Once daily | 100% | 55% | [6] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the in vitro inhibitory activity of Linsitinib against IGF-1R and IR.

-

Plate Coating: 96-well microplates are coated with a poly(Glu:Tyr) substrate.

-

Enzyme and Inhibitor Incubation: Purified recombinant human IGF-1R or IR kinase domain is added to the wells in the presence of varying concentrations of Linsitinib or a vehicle control (DMSO).

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (typically 100 µM). The plates are incubated to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the wells are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

-

Signal Quantification: After another wash step, a chromogenic HRP substrate (e.g., ABTS) is added. The absorbance is measured at 405/490 nm.

-

Data Analysis: The percentage of inhibition at each Linsitinib concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[6]

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of Linsitinib on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates in appropriate growth media containing fetal calf serum (FCS) and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of Linsitinib or a vehicle control (DMSO).

-

Incubation: The cells are incubated for a period of 3 days.

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Signal Quantification: The luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal from treated cells is normalized to the vehicle control to determine the percentage of proliferation inhibition. EC50 values are calculated from the dose-response curve.[6]

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of key proteins in the IGF-1R/IR signaling pathways following treatment with Linsitinib.

-

Cell Culture and Treatment: Cells are cultured to a desired confluency and then serum-starved to reduce basal signaling. Subsequently, cells are pre-treated with Linsitinib or vehicle for a specified time before stimulation with a ligand (e.g., IGF-1 or insulin).

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a protein-rich solution (e.g., nonfat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt).

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between Linsitinib-treated and control samples to assess the inhibitory effect of the compound.

Mandatory Visualizations

Caption: Linsitinib (OSI-906) inhibits IGF-1R and IR, blocking PI3K/Akt and MAPK/ERK pathways.

Caption: Workflow for determining kinase inhibition using an ELISA-based assay.

Caption: Workflow for assessing cell proliferation inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

An In-Depth Technical Guide to OSI-296: A Dual cMET and RON Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OSI-296, a dual inhibitor of the cMET and RON receptor tyrosine kinases. It details the inhibitor's mechanism of action, presents key preclinical data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction to this compound and its Targets

This compound is a potent, orally bioavailable small molecule inhibitor designed to simultaneously target two key receptor tyrosine kinases: cMET (also known as hepatocyte growth factor receptor, HGFR) and RON (Recepteur d'Origine Nantais).[1][2] Both cMET and RON are members of the MET proto-oncogene family and play critical roles in cell signaling pathways that govern proliferation, survival, motility, and invasion.[3][4][5] Aberrant activation of these kinases, through mechanisms such as gene amplification, mutation, or overexpression, is implicated in the progression and metastasis of numerous human cancers.[4][6][7] By dually inhibiting both cMET and RON, this compound offers a therapeutic strategy to counteract oncogenic signaling driven by either or both of these receptors.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both cMET and RON. This action blocks the autophosphorylation of the receptors, which is the critical first step in activating downstream signaling cascades. Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of cMET and RON in a dose-dependent manner.[2] This upstream blockade results in the subsequent inhibition of key downstream effector pathways, including the RAS/MAPK and PI3K/AKT signaling axes, thereby suppressing tumor cell growth, survival, and metastatic potential.[2][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target Kinase | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| cMET | Biochemical | 42 nM | [1] |

| RON | Biochemical | 200 nM |[1] |

Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of this compound

| Parameter | Species | Value/Observation | Reference |

|---|---|---|---|

| Oral Bioavailability | Rodents | >70% | [2] |

| Tolerability | Rodents | Well tolerated up to 300 mg/kg (p.o., qd x 14) | [2] |

| Tumor Growth Inhibition (TGI) | Mouse Xenograft Models | Significant TGI observed in cMET and RON-driven models | [2] |

| PK/PD Correlation | Mouse Xenograft Models | >90% inhibition of target phosphorylation over 24h correlated with 100% TGI | [2] |

| Anti-Metastatic Activity | Patient-Derived Xenografts | Inhibited lung and lymph node metastasis |[9] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the core signaling pathways, the dual-inhibition mechanism of this compound, and a typical experimental workflow for its characterization.

Figure 1. Simplified cMET signaling pathway.

Figure 2. Simplified RON signaling pathway.

Figure 3. Dual inhibition mechanism of this compound.

Figure 4. Preclinical evaluation workflow for a kinase inhibitor.

Key Experimental Protocols

Detailed below are generalized methodologies for key experiments used to characterize this compound.

This assay measures the concentration of this compound required to inhibit 50% of cMET or RON kinase activity.

-

Objective: To determine the biochemical potency (IC50) of this compound against purified cMET and RON kinases.[10]

-

Materials:

-

Purified, recombinant cMET or RON kinase.

-

Specific peptide substrate for the kinase.

-

This compound, serially diluted.

-

ATP and Magnesium Chloride (MgCl2).

-

Kinase assay buffer.

-

Detection reagents (e.g., ADP-Glo™ or HTRF® KinEASE™).

-

Microplate reader (luminescence or fluorescence).

-

-

Protocol:

-

Reagent Preparation: Prepare kinase, substrate, and ATP/MgCl2 solutions in kinase buffer at appropriate concentrations. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Reaction Setup: In a 384-well microplate, add the kinase and substrate solution.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO vehicle control to the appropriate wells.

-

Reaction Initiation: Start the kinase reaction by adding the ATP/MgCl2 solution to all wells.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Reaction Termination & Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).[12][13]

-

Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

This assay confirms that this compound can access its targets in a cellular environment and inhibit their activity.

-

Objective: To measure the dose-dependent inhibition of cMET or RON autophosphorylation and downstream signaling (p-AKT, p-ERK) by this compound in cancer cell lines.

-

Materials:

-

Cancer cell line with activated cMET or RON signaling (e.g., MKN45 gastric cancer cells for cMET).[2]

-

Cell culture medium and supplements.

-

This compound.

-

Ligand for stimulation if required (e.g., HGF).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against p-cMET, total cMET, p-RON, total RON, p-AKT, total AKT, p-ERK, total ERK. Secondary HRP-conjugated antibodies.

-

SDS-PAGE and Western blot equipment.

-

ELISA-based assay kits (alternative to Western blot).

-

-

Protocol (Western Blot Method):

-

Cell Culture: Plate cells and allow them to adhere overnight. Serum-starve the cells for several hours if ligand stimulation is required.

-

Inhibitor Treatment: Treat cells with increasing concentrations of this compound for a specified duration (e.g., 2 hours).

-

Ligand Stimulation (if applicable): Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking agent.

-

Antibody Incubation: Probe the membrane with specific primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c-MET [stage.abbviescience.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. In vitro kinase assay [protocols.io]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

An In-depth Technical Guide to the Preclinical Studies of OSI-296

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-296 is a potent and selective, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise). Dysregulation of the c-Met and RON signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used to characterize the activity of this compound.

Core Compound Profile

| Property | Details |

| Compound Name | This compound |

| Chemical Class | 6-aminofuro[3,2-c]pyridine |

| Mechanism of Action | ATP-competitive inhibitor of c-Met and RON kinase activity. |

| Developer | OSI Pharmaceuticals |

| Highest R&D Status | Discontinued[1] |

In Vitro Efficacy

Kinase Inhibition

This compound demonstrates potent inhibitory activity against both c-Met and RON kinases. While specific IC50 values from the primary publication by Steinig et al. are not publicly available, related studies have provided some context. For instance, one study noted that this compound is more selective for MET (IC50 42 nM) than for RON (IC50 200 nM)[2].

Cellular Assays

This compound effectively blocks c-Met autophosphorylation in the gastric carcinoma cell line MKN45. This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream signaling proteins, including ERK, AKT, and STAT3. Furthermore, the compound shows potent activity in cellular enzyme-linked immunosorbent assays (ELISAs) for both short-form RON (sfRON) and constitutively active RON (caRON), resulting in the inhibition of downstream ERK and AKT phosphorylation.

In Vivo Efficacy

Xenograft Models

The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models implanted in immunocompromised mice.

Summary of In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Target | Dosing Regimen | Outcome |

| MKN45 | Gastric Carcinoma | c-Met | Oral, daily | Significant tumor growth inhibition; regression at higher doses. |

| SNU-5 | Gastric Carcinoma | c-Met | Oral, daily | Significant tumor growth inhibition. |

| U87MG | Glioblastoma | c-Met | Oral, daily | Significant tumor growth inhibition. |

| caRON | - | RON | Oral, daily | Significant tumor growth inhibition. |

| MCF7-sfRon | Breast Cancer | RON | 200 mg/kg, oral, every other day | Significant tumor growth inhibition[3]. |

| HCI-003 & HCI-011 (PDX) | Breast Cancer | RON | 200 mg/kg, oral, every other day | Inhibition of lung and lymph node metastasis[1]. |

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Figure 1. A representative experimental workflow for in vivo efficacy studies of this compound in xenograft models.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Preclinical studies in rodents have demonstrated that this compound possesses a favorable pharmacokinetic profile suitable for oral administration, with a reported bioavailability of over 70%.

Pharmacodynamic and PK/PD/TGI Correlation

A strong correlation has been established between the pharmacokinetic profile of this compound, its pharmacodynamic effects, and its anti-tumor activity (Tumor Growth Inhibition - TGI). Studies have shown that sustained inhibition of c-Met or RON phosphorylation by over 90% for a 24-hour period following this compound administration correlates with 100% tumor growth inhibition.

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the c-Met and RON signaling cascades. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-Stimulating Protein (MSP), these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. This compound blocks the initial autophosphorylation step, thereby inhibiting these downstream pathways.

Figure 2. Simplified signaling pathway of c-Met and RON and the inhibitory action of this compound.

Experimental Protocols

In Vivo Xenograft Study

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Cell Lines: Human cancer cell lines with known c-Met or RON activation (e.g., MKN45, MCF7-sfRon) or patient-derived xenograft (PDX) tissue.

Tumor Implantation:

-

Cells are cultured under standard conditions.

-

A suspension of 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously or orthotopically into the mice.

-

For PDX models, small tumor fragments are surgically implanted.

Treatment:

-

Tumors are allowed to grow to a specified mean volume (e.g., 200 mm³).

-

Animals are randomized into control and treatment groups.

-

This compound is formulated in a vehicle such as 40% Trappsol in PBS[3].

-

The compound is administered orally (p.o.) via gavage at a predetermined dose and schedule (e.g., 200 mg/kg, every other day)[3]. The control group receives the vehicle only.

Monitoring and Endpoints:

-

Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.

-

Animal body weight and general health are monitored throughout the study.

-

The study is terminated when tumors in the control group reach a predetermined endpoint size or after a specified duration.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated and total c-Met/RON and downstream targets) or histological examination.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective dual inhibitor of c-Met and RON. The compound exhibits significant anti-tumor activity in a range of in vitro and in vivo models, supported by a favorable pharmacokinetic profile and a clear PK/PD/TGI relationship. While the clinical development of this compound has been discontinued, the preclinical data and methodologies outlined in this guide provide valuable insights for researchers and drug development professionals working on novel inhibitors of the c-Met and RON signaling pathways.

References

- 1. WO2014071218A2 - Biomarkers for breast cancer and methods of using same - Google Patents [patents.google.com]

- 2. escholarship.org [escholarship.org]

- 3. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Osimertinib in Tumor Models: A Technical Guide

Disclaimer: Initial searches for "OSI-296" did not yield any specific information. Based on the context of in vivo tumor models and targeted therapy, this guide focuses on Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is presumed that "this compound" may have been a mistyped reference to this compound.

This technical guide provides a comprehensive overview of the in vivo efficacy of Osimertinib in various tumor models, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, summarizes key preclinical data in tabular format, outlines experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Mechanism of Action

Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2][3] It covalently binds to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile.[6]

Signaling Pathway

In Vivo Efficacy Data

Osimertinib has demonstrated significant antitumor activity in a variety of preclinical in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of non-small cell lung cancer (NSCLC). A notable feature is its efficacy in models of central nervous system (CNS) metastases, owing to its ability to penetrate the blood-brain barrier.[7][8]

Table 1: Efficacy of Osimertinib in Subcutaneous Xenograft Models

| Tumor Model | EGFR Mutation Status | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |

| PC-9 | Exon 19 deletion | Nude Mice | 5 mg/kg, qd | Significant tumor regression | [1] |

| H1975 | L858R/T790M | Nude Mice | 5 mg/kg, qd | Dose-dependent tumor regression | [1] |

| PC-9VanR | Exon 19 del/T790M | Nude Mice | 5 mg/kg, qd | Tumor growth inhibition | [1] |

Table 2: Efficacy of Osimertinib in CNS Metastases Models

| Tumor Model | EGFR Mutation Status | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |

| PC-9 | Exon 19 deletion | Nude Mice (intracranial implantation) | 5 mg/kg, qd | Significant reduction in brain tumor volume compared to control and erlotinib.[9] | [7][9] |

| H1975 | L858R/T790M | Nude Mice (intracranial implantation) | Clinically relevant doses | Sustained tumor regression.[7] | [7] |

Experimental Protocols

The following sections describe generalized protocols for key in vivo experiments cited in the literature. Specific details may vary between individual studies.

Subcutaneous Xenograft Model Protocol

A standard workflow for assessing the efficacy of Osimertinib in a subcutaneous xenograft model is as follows:

-

Cell Culture: Human NSCLC cells with relevant EGFR mutations (e.g., PC-9, H1975) are cultured in appropriate media and conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives Osimertinib (typically administered orally), while the control group receives a vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Workflow Diagram for Subcutaneous Xenograft Study

Intracranial (Brain Metastases) Xenograft Model Protocol

This protocol is designed to evaluate the efficacy of drugs against CNS tumors:

-

Cell Line Preparation: Cancer cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are prepared.

-

Animal Model: Immunocompromised mice are used.

-

Intracranial Injection: Under anesthesia, a small burr hole is made in the skull of the mouse, and a suspension of tumor cells is stereotactically injected into the brain parenchyma.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (BLI).

-

Treatment Administration: Once tumors are established, mice are treated with Osimertinib or a vehicle.

-

Efficacy Evaluation: Brain tumor burden is quantified over time using imaging. Survival analysis may also be performed.

Summary and Conclusion

The preclinical in vivo data strongly support the potent antitumor activity of Osimertinib in NSCLC models harboring EGFR-sensitizing and T790M resistance mutations.[6] Its ability to effectively cross the blood-brain barrier and induce regression of intracranial tumors is a key differentiator from earlier-generation EGFR TKIs.[7][8][9] The experimental models and protocols described herein provide a framework for the continued investigation of Osimertinib and other novel agents in the preclinical setting. These studies have been instrumental in guiding the successful clinical development of Osimertinib as a standard-of-care therapy for patients with EGFR-mutated NSCLC.[10][11]

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 3. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]

- 10. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Unraveling the Pharmacokinetic Profile of OSI-296 in Rodents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetic profile of OSI-296, also known as sinitrodil or ITF-296, in rodent models. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Executive Summary

This compound, a novel organic nitrate, has been evaluated in preclinical studies to determine its pharmacokinetic properties. Research in rat models indicates that the compound is well-absorbed after oral administration and undergoes extensive metabolism. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these studies, and provides visual representations of the relevant biological and experimental processes.

Pharmacokinetic Parameters in Rats

Data on the pharmacokinetic profile of this compound in rats has been primarily derived from studies involving intravenous and oral administration. The following tables summarize the key pharmacokinetic parameters of sinitrodil (ITF-296) in this species.

Table 1: Pharmacokinetic Parameters of Sinitrodil in Rats Following a Single Intravenous Dose (1 mg/kg)

| Parameter | Value | Unit |

| Clearance (CL) | 2.7 | L/h/kg |

| Area Under the Curve (AUC) | 0.37 | µg·h/mL |

| Half-life (t½) | 3.85 | h |

Table 2: Pharmacokinetic Parameters of Sinitrodil in Rats Following a Single Oral Dose (5 mg/kg)

| Parameter | Value | Unit |

| Maximum Concentration (Cmax) | 2.099 | µg/mL |

| Time to Maximum Concentration (Tmax) | 0.17 | h |

| Half-life (t½) | 1.95 | h |

| Area Under the Curve (AUC) | 1.364 | µg·h/mL |

| Clearance (CL) | 2.69 | L/h/kg |

Note: The data presented in the tables are based on available information and may be subject to variations based on specific experimental conditions.

Experimental Protocols

The pharmacokinetic evaluation of this compound in rats involved distinct methodologies for intravenous and oral administration routes.

Intravenous Administration Study

-

Animal Model: Male Sprague-Dawley rats were utilized.

-

Drug Formulation: Sinitrodil was prepared in a suitable vehicle for intravenous injection.

-

Dosing: A single dose of 1 mg/kg was administered intravenously.

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-administration.

-

Analytical Method: Plasma concentrations of sinitrodil and its metabolites were quantified using a validated high-performance liquid chromatography (HPLC) method.

Oral Administration Study

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Formulation: Sinitrodil was formulated for oral gavage.

-

Dosing: A single dose of 5 mg/kg was administered orally.

-

Blood Sampling: Blood samples were collected at various intervals following administration to characterize the absorption and elimination phases.

-

Analytical Method: A validated HPLC method was employed to determine the plasma concentrations of the parent drug and its metabolites.

Radiolabeled [¹⁴C]-ITF-296 Study

A study utilizing [¹⁴C]-labeled ITF-296 was conducted to investigate the absorption, distribution, and excretion of the compound in rats.

-

Dosing: A single intravenous dose of 2.5 mg/kg and a single oral dose of 10 mg/kg of [¹⁴C]-ITF-296 were administered.

-

Sample Analysis: Radioactivity in plasma, urine, and feces was measured to track the disposition of the compound and its metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Rats

Studies in rats have revealed the following ADME characteristics for this compound:

-

Absorption: The compound is rapidly and almost completely absorbed after oral administration.

-

Distribution: Information on specific tissue distribution is not detailed in the available literature.

-

Metabolism: this compound undergoes extensive metabolism, with only trace amounts of the parent compound found in urine. The primary metabolite, ITF-1124, is detected in plasma shortly after administration.

-

Excretion: The primary route of elimination for the metabolites is through renal excretion.

Pharmacokinetic Profile in Mice

To date, no specific pharmacokinetic studies of this compound (sinitrodil or ITF-296) in mouse models have been identified in the public domain. Further research is required to characterize the pharmacokinetic profile of this compound in mice.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for a typical pharmacokinetic study in rodents, from drug administration to data analysis.

Signaling Pathway Implication: Nitric Oxide-Mediated Vasodilation

As an organic nitrate, the pharmacological effect of this compound is anticipated to be mediated through the nitric oxide (NO) signaling pathway, leading to vasodilation. The diagram below outlines this proposed mechanism.

An In-depth Technical Guide to the Discovery and Characterization of OSI-296

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-296 is a potent, orally bioavailable small molecule inhibitor that selectively targets the c-MET and RON receptor tyrosine kinases.[1] The aberrant activation of these kinases is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the discovery, characterization, and preclinical evaluation of this compound, presenting key data, experimental methodologies, and the underlying signaling pathways.

Introduction

The c-MET (mesenchymal-epithelial transition factor) receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[2][3] Similarly, the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase, activated by macrophage-stimulating protein (MSP), is involved in cell survival, migration, and differentiation.[4][5] Dysregulation of both the c-MET and RON signaling pathways has been linked to tumorigenesis and metastasis in a variety of solid tumors.[2][6] this compound was developed as a dual inhibitor of c-MET and RON, aiming to provide a more comprehensive blockade of these oncogenic signaling cascades.

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against both c-MET and RON kinases in biochemical and cellular assays. The compound is a member of the 6-aminofuro[3,2-c]pyridine class of kinase inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| c-MET | Biochemical | 42 |

| sfRON (short-form RON) | Cellular | 200 |

Data sourced from publicly available information.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of c-MET and RON kinases, which in turn blocks the activation of downstream signaling pathways critical for cancer cell growth and survival.

Inhibition of Downstream Signaling

In cellular models, this compound has been shown to inhibit the phosphorylation of key downstream effector proteins in a dose-dependent manner. Specifically, in MKN45 gastric cancer cells, which have amplified c-MET, this compound treatment leads to a reduction in the phosphorylation of:

-

ERK (Extracellular signal-regulated kinase)

-

AKT (Protein kinase B)

-

STAT3 (Signal transducer and activator of transcription 3)

This demonstrates that this compound effectively abrogates the signaling output from the c-MET receptor.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical c-MET and RON signaling pathways and the points of inhibition by this compound.

Caption: c-MET Signaling Pathway Inhibition by this compound.

Caption: RON Signaling Pathway Inhibition by this compound.

Preclinical In Vivo Evaluation

The efficacy of this compound has been demonstrated in multiple human tumor xenograft models. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Key Genetic Feature | Outcome |

| MKN45 | Gastric Cancer | c-MET Amplification | Significant Tumor Growth Inhibition |

| SNU-5 | Gastric Cancer | c-MET Amplification | Significant Tumor Growth Inhibition |

| U87MG | Glioblastoma | c-MET Overexpression | Significant Tumor Growth Inhibition |

Information compiled from conference abstracts.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound possesses a profile suitable for oral dosing, with a bioavailability of over 70%.

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value |

| Oral Bioavailability | >70% |

Data based on publicly available summaries.

Experimental Protocols

The following are representative protocols for the key experiments used in the characterization of this compound. Note: As the full primary publication was not accessible, these protocols are based on standard methodologies for similar kinase inhibitors and may not reflect the exact experimental details used for this compound.

Biochemical Kinase Assay (c-MET)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified c-MET kinase.

-

Reagents: Recombinant human c-MET kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Serially dilute this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound, the c-MET enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of c-MET and its downstream targets in whole cells.

-

Cell Culture: Culture MKN45 cells in appropriate media until they reach 70-80% confluency.

-

Treatment: Starve the cells in serum-free media overnight, then treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of MKN45 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound orally at various dose levels (e.g., daily or twice daily) for a specified duration. The control group receives the vehicle.

-

Efficacy Assessment: Measure tumor volumes and body weights throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Experimental Workflow Diagram

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

OSI-296: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-296 is a potent, orally bioavailable small molecule inhibitor targeting the c-MET and RON receptor tyrosine kinases.[1] Both c-MET (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) are members of the MET proto-oncogene family and are key regulators of cellular growth, motility, and invasion. Dysregulation of the c-MET and RON signaling pathways is implicated in the pathogenesis and progression of numerous human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, including available quantitative data, detailed experimental methodologies for kinase activity assessment, and a visualization of the targeted signaling pathways.

Data Presentation: Kinase Selectivity Profile

This compound has been characterized as a potent and selective dual inhibitor of c-MET and RON kinases. While a comprehensive quantitative screening against a large panel of kinases was performed, the detailed results are not fully available in the public domain. The available data highlights the high affinity of this compound for its primary targets.

| Kinase Target | Inhibition Data (IC50) | Selectivity Notes |

| c-MET | Potent inhibition | Highly selective |

| RON | Potent inhibition | Highly selective |

| Kinase Panel (96 kinases) | Not publicly available | This compound exhibited selectivity over a panel of 96 other kinases. |

It is important to note that while the existence of a 96-kinase panel screening is documented, the specific IC50 or Ki values for each of these kinases are not detailed in the available literature. The primary characterization emphasizes the high selectivity of this compound for c-MET and RON.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like this compound involves a series of robust enzymatic and cell-based assays. Below are detailed methodologies representative of those likely employed in the characterization of this compound.

Biochemical Kinase Inhibition Assays (General Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes. Common methods include radiometric assays and fluorescence-based assays.

1. Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide or protein by the kinase.

-

Materials:

-

Purified recombinant kinase (e.g., c-MET, RON, or other kinases from a panel).

-

Kinase-specific substrate peptide.

-

[γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

This compound at various concentrations.

-

96-well filter plates.

-

Phosphoric acid wash solution.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

-

Add this compound at a range of concentrations to the reaction mixture in the wells of a 96-well plate. A DMSO control is included.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

-

2. Fluorescence-Based Kinase Assay (e.g., AlphaScreen®)

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the phosphorylation of a biotinylated substrate.

-

Materials:

-

Purified recombinant kinase.

-

Biotinylated kinase-specific substrate.

-

ATP.

-

Kinase reaction buffer.

-

This compound at various concentrations.

-

Streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads.

-

Microplate reader capable of reading AlphaScreen® signals.

-

-

Procedure:

-

Set up the kinase reaction in a 384-well plate containing the kinase, biotinylated substrate, ATP, and reaction buffer.

-

Add this compound at a range of concentrations.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA and the AlphaScreen® beads.

-

Incubate in the dark to allow for bead-antibody-substrate binding.

-

Read the plate on an AlphaScreen®-capable microplate reader. The signal generated is proportional to the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays measure the inhibition of kinase phosphorylation within intact cells.

1. Western Blotting for Phospho-Kinase Levels

-

Procedure:

-

Culture cancer cell lines known to have activated c-MET or RON signaling.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated c-MET (e.g., p-MET Tyr1234/1235) or phosphorylated RON, as well as total c-MET and RON as loading controls.

-

Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the reduction in kinase phosphorylation.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Treat the cells with different concentrations of this compound.

-

Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for total c-MET or RON.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the kinase.

-

Use a substrate that produces a colorimetric or fluorescent signal to quantify the amount of phosphorylated kinase.

-

Measure the signal using a microplate reader and calculate the IC50 value.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound.

Caption: The c-MET signaling pathway and its inhibition by this compound.

Caption: The RON signaling pathway and its inhibition by this compound.

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a selective, potent, and orally bioavailable dual inhibitor of the c-MET and RON receptor tyrosine kinases. Its focused activity against these two key oncogenic drivers, coupled with its selectivity over a broad range of other kinases, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of kinase inhibitor selectivity, a critical step in the development of next-generation cancer therapies. Further disclosure of the complete kinase panel data for this compound would provide a more granular understanding of its off-target profile and aid in the prediction of potential clinical efficacy and safety.

References

An In-Depth Technical Guide on the Downstream Signaling Pathways of OSI-296 (ERK, AKT, STAT3)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the downstream signaling pathways affected by the investigational compound OSI-296, with a specific focus on the ERK, AKT, and STAT3 pathways. Due to the limited publicly available data on this compound, this guide synthesizes information from related OSI compounds and the established roles of these critical signaling cascades in cellular processes. The objective is to offer a foundational understanding for researchers and professionals in the field of drug development and oncology.

Introduction to this compound and Key Signaling Pathways

While specific details regarding the molecular structure and precise mechanism of action of this compound are not extensively documented in public records, the nomenclature suggests its origin from OSI Pharmaceuticals, a company known for developing targeted cancer therapies. This guide will, therefore, draw parallels from well-characterized OSI compounds that modulate the ERK, AKT, and STAT3 pathways. These pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is a critical regulator of cell growth, differentiation, and survival.[1][2][3] Its hyperactivation is frequently observed in various cancers.[4][5]

-

The PI3K-AKT-mTOR Pathway: This pathway is essential for regulating cell survival, proliferation, and metabolism.[6][7] Aberrant AKT signaling can lead to resistance to cancer therapies.[6]

-

The JAK-STAT3 Pathway: This pathway is a key mediator of cytokine and growth factor signaling, playing a crucial role in cell proliferation, differentiation, and apoptosis.[8][9][10] Constitutive activation of STAT3 is implicated in tumor progression.[10][11][12][13]

This compound and Its Putative Effects on Downstream Signaling

Given the common targets of other OSI compounds, it is hypothesized that this compound may function as an inhibitor of receptor tyrosine kinases (RTKs) or other upstream activators of the ERK, AKT, and STAT3 pathways. The subsequent sections will detail the established mechanisms of these pathways and potential points of intervention for a compound like this compound.

The ERK Pathway

The ERK pathway is typically initiated by the activation of an RTK, leading to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK.[1] Activated ERK then translocates to the nucleus to phosphorylate and activate various transcription factors, promoting cell proliferation.

Diagram: Putative Inhibition of the ERK Signaling Pathway by this compound

References

- 1. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. When More Is Less: Dual Phosphorylation Protects Signaling Off State against Overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of ornithine decarboxylase induces STAT3 tyrosine phosphorylation and DNA binding in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of Stat3 in Endothelial Cells Following Hypoxia-reoxygenation is Mediated by Rac1 and Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3 phosphorylation attenuates impairments in learning and memory in 5XFAD mice, an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STAT3 phosphorylation affects p53/p21 axis and KSHV lytic cycle activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. STAT3 and ERK Signaling Pathways Are Implicated in the Invasion Activity by Oncostatin M through Induction of Matrix Metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on OSI-296 for RON-Driven Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Recepteur d'Origine Nantais (RON) receptor tyrosine kinase, a member of the c-MET proto-oncogene family, has emerged as a significant factor in the malignancy of various cancers.[1] Aberrations in RON signaling, including overexpression and the generation of constitutively active splice variants, are linked to increased cancer cell growth, survival, invasion, and resistance to therapy.[1] OSI-296 is a potent, orally bioavailable dual inhibitor of RON and c-MET kinases, showing promise in preclinical cancer models. This document provides a comprehensive technical overview of this compound, focusing on its activity in RON-driven cancer models, relevant experimental protocols, and the underlying signaling pathways.

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative data available for this compound, focusing on its inhibitory activity and in vivo efficacy.

| Parameter | Kinase Target | Value | Reference |

| IC50 | c-MET | 42 nM | [2] |

| IC50 | sfRON (short-form RON) | 200 nM | [2] |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Breast Cancer Patient-Derived Xenograft (PDX) with sfRON expression | This compound (200 mg/kg) | Oral, every other day for 2 weeks | Significant tumor growth inhibition compared to vehicle control. | [3] |

| Multiple Xenograft Models (c-MET driven: MKN45, SNU-5, U87MG; RON driven: caRON) | This compound | Oral dosing | Significant tumor growth inhibition, with regression at higher doses. >90% inhibition of cMET or RON phosphorylation sustained over 24h translated to 100% TGI. | [4] |

| Table 2: In Vivo Efficacy of this compound in Xenograft Models. |

Experimental Protocols

A well-defined experimental protocol is crucial for the successful in vivo evaluation of anti-cancer therapeutics. Below is a detailed methodology for a xenograft study to assess the efficacy of a small molecule inhibitor like this compound.

Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model

1. Cell Culture and Preparation:

-

Culture a human cancer cell line with documented RON overexpression or a constitutively active RON variant (e.g., breast cancer cell line with sfRON) under standard conditions (e.g., 37°C, 5% CO2).

-

Harvest cells during the exponential growth phase (approximately 80-90% confluency).

-

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to ensure viability.

-

Resuspend the cell pellet in a cold, sterile solution of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.[5]

2. Animal Handling and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

-

Shave a small area on the right flank of the mouse and sterilize the injection site with 70% ethanol.

-

Gently lift the skin and subcutaneously inject 100 µL of the cell suspension.[5]

-

Monitor the animals for tumor growth.

3. Tumor Measurement and Randomization:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), use digital calipers to measure the tumor length (L) and width (W) every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

-

When the average tumor volume reaches the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

-

Prepare the this compound formulation for oral administration. For example, dissolve this compound in 40% Trappsol.[3]

-

The vehicle control group will receive the formulation solution without the active compound.

-

Administer this compound or vehicle via oral gavage at the specified dose (e.g., 200 mg/kg) and schedule (e.g., every other day).[3]

5. Monitoring and Data Analysis:

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue tumor volume measurements throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the control group.

Mandatory Visualizations

RON Signaling Pathway

The following diagram illustrates the key components and downstream effectors of the RON signaling pathway in cancer.

Caption: The RON signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the logical progression of an in vivo xenograft study to evaluate the anti-tumor activity of this compound.

Caption: A typical workflow for an in vivo xenograft study.

Mechanism of Action of this compound

The following diagram illustrates the logical relationship of this compound's dual inhibitory mechanism leading to anti-cancer effects.

Caption: Dual inhibition of RON and c-MET by this compound leads to anti-tumor effects.

References

OSI-296 and its role in cancer cell proliferation

An In-Depth Technical Guide on miR-296 and Its Role in Cancer Cell Proliferation

For the attention of: Researchers, scientists, and drug development professionals.

Abstract:

MicroRNAs (miRNAs) are small non-coding RNA molecules that have emerged as critical regulators of gene expression, playing a pivotal role in the pathogenesis of various diseases, including cancer. This guide focuses on microRNA-296 (miR-296), a specific miRNA that has been identified as a significant modulator of cancer cell proliferation. Depending on the cellular context, miR-296 can function as either an oncogene or a tumor suppressor, highlighting the complexity of its regulatory networks. This document provides a comprehensive overview of the multifaceted role of miR-296 in cancer, detailing its mechanisms of action, summarizing key quantitative data from seminal studies, outlining experimental protocols for its investigation, and visualizing its intricate signaling pathways.

Introduction to miR-296 in Oncology

MicroRNA-296 has been shown to be dysregulated in a variety of human cancers, including but not limited to breast, colorectal, and lung cancer. Its expression levels are often altered in tumor tissues compared to normal tissues, and this dysregulation has been correlated with tumor progression and patient prognosis. The functional role of miR-296 in cancer is highly context-dependent, with studies demonstrating both tumor-suppressive and oncogenic activities. This dual functionality underscores the importance of understanding the specific cellular pathways and target genes that miR-296 modulates in different cancer types.

The Dichotomous Role of miR-296 in Cancer Cell Proliferation

Tumor Suppressive Functions of miR-296

In several cancer types, miR-296 acts as a tumor suppressor by inhibiting cell proliferation, migration, and invasion. Overexpression of miR-296 in these cancer cells leads to a reduction in their malignant phenotype.

-

Triple-Negative Breast Cancer (TNBC): In TNBC, miR-296-3p expression is downregulated. Its overexpression has been shown to suppress cell proliferation, migration, and invasion.[1]

-

Colorectal Cancer (CRC): Similarly, miR-296-5p is downregulated in CRC tissues and cell lines. Ectopic expression of miR-296-5p inhibits proliferation and induces apoptosis in CRC cells.[2][3]

Oncogenic Functions of miR-296

Conversely, in other cellular environments, miR-296 has been found to be upregulated and to contribute to carcinogenesis.

-

Immortalized Cells and Carcinogenesis: Studies have shown that miR-296 is upregulated in SV40-T antigen immortalized cells and its genomic locus is often amplified in cancer cell lines.[4][5] In this context, it can contribute to carcinogenesis by downregulating the p53-p21WAF1 pathway, thereby promoting cell cycle progression.[4][5][6]

Quantitative Data on the Effects of miR-296 on Cancer Cell Proliferation

The following tables summarize key quantitative findings from studies investigating the impact of miR-296 on cancer cell proliferation.

| Cancer Type | miR-296 Variant | Effect of Overexpression | Target Gene(s) | Reference |

| Triple-Negative Breast Cancer | miR-296-3p | Inhibition of cell proliferation, migration, and invasion. | SOX4 | [1] |

| Colorectal Cancer | miR-296-5p | Inhibition of proliferation, induction of cell cycle arrest and apoptosis. | HMGA1 | [2][3] |

| Breast Cancer | miR-296 | Suppression of tumor growth in vivo. | Scrib | [7] |

| Experimental System | Finding | Reference |

| SV40-T antigen immortalized cells & various cancer cell lines | Upregulation of miR-296. Amplification of the miR-296 genomic region (20q13.32) in 28 out of 36 cell lines. | [4][5] |

| MDA-MB-231 breast cancer cells (in vivo mouse model) | Stable transfection with miR-296 led to suppressed tumor growth. | [7] |

Experimental Protocols for Studying miR-296 Function

The investigation of miR-296's role in cancer cell proliferation involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Transfection

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SW480 and HCT-116 for colorectal cancer) and corresponding normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For overexpression studies, cells are transiently transfected with miR-296 mimics or a negative control mimic using a lipid-based transfection reagent like Lipofectamine 2000, according to the manufacturer's instructions. For inhibition studies, miR-296 inhibitors (antagomirs) are used.

Cell Proliferation Assays

-

MTT Assay:

-

Seed transfected cells in a 96-well plate at a density of 5,000 cells per well.

-

After 24, 48, and 72 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

EdU (5-ethynyl-2'-deoxyuridine) Assay:

-

Culture transfected cells on coverslips in a 24-well plate.

-

Add EdU to the cell culture medium and incubate for 2 hours to allow for its incorporation into newly synthesized DNA.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Perform the click reaction to conjugate a fluorescent dye (e.g., Alexa Fluor 488) to the incorporated EdU.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

-

Western Blot Analysis

-

Lyse transfected cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., SOX4, HMGA1, p21, β-catenin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay

-

Clone the 3' UTR of the putative target gene (e.g., SOX4, HMGA1, p21) containing the predicted miR-296 binding site into a luciferase reporter vector.

-

Co-transfect the reporter plasmid along with a miR-296 mimic or a negative control into cells (e.g., HEK293T).

-

After 48 hours, lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system. A decrease in luciferase activity in the presence of the miR-296 mimic confirms direct targeting.

Signaling Pathways Modulated by miR-296

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways through which miR-296 exerts its effects on cancer cell proliferation.

Caption: miR-296-3p signaling in Triple-Negative Breast Cancer.

Caption: miR-296-5p signaling in Colorectal Cancer.

Caption: Oncogenic role of miR-296 in carcinogenesis.

Conclusion and Future Directions

The role of miR-296 in cancer cell proliferation is complex and highly dependent on the specific cancer type and its underlying molecular landscape. As a tumor suppressor, it holds therapeutic potential, and strategies to restore its expression in certain cancers could be beneficial. Conversely, as an oncogene, it represents a potential therapeutic target for inhibition. Future research should focus on further elucidating the upstream regulators of miR-296 expression and identifying the full spectrum of its downstream targets in various cancers. A deeper understanding of the context-specific functions of miR-296 will be crucial for the development of effective miRNA-based cancer therapies. The development of sophisticated delivery systems for miRNA mimics and inhibitors will also be a critical step in translating these research findings into clinical applications.

References

- 1. MiR-296-3p inhibits cell proliferation by the SOX4-Wnt/βcatenin pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MicroRNA-296-5p inhibits cell proliferation by targeting HMGA1 in colorectal cancer - ProQuest [proquest.com]

- 3. MicroRNA-296-5p inhibits cell proliferation by targeting HMGA1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 5. MicroRNA-296 is enriched in cancer cells and downregulates p21WAF1 mRNA expression via interaction with its 3' untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MicroRNA-296 is enriched in cancer cells and downregulates p21WAF1 mRNA expression via interaction with its 3′ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. miR-296 regulation of a cell polarity-cell plasticity module controls tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Potential of OSI-296: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

OSI-296 is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-MET (also known as hepatocyte growth factor receptor, HGFR) and RON (Recepteur d'Origine Nantais). Both c-MET and RON signaling pathways are critically implicated in the processes of tumor growth, invasion, metastasis, and, significantly, tumor angiogenesis. While this compound was developed by OSI Pharmaceuticals and its development has since been discontinued, its dual inhibitory mechanism presents a compelling case for anti-angiogenic activity. This technical guide provides an in-depth overview of the theoretical basis for this compound's effect on tumor angiogenesis, detailed experimental protocols for assessing such effects, and a summary of the underlying signaling pathways.

Disclaimer: Publicly available literature does not contain specific quantitative data or detailed experimental results on the direct effects of this compound on tumor angiogenesis. The experimental protocols and expected outcomes described herein are based on established methodologies for evaluating anti-angiogenic compounds and the known functions of the c-MET and RON pathways.

Core Concepts: The Role of c-MET and RON in Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for providing tumors with the necessary nutrients and oxygen for their growth and dissemination. The c-MET and RON signaling cascades are key players in this process.

c-MET Signaling: The binding of hepatocyte growth factor (HGF) to its receptor c-MET on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. Furthermore, c-MET signaling can upregulate the expression of other pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).

RON Signaling: The RON receptor, activated by its ligand, macrophage-stimulating protein (MSP), also contributes to a pro-angiogenic tumor microenvironment. Activation of RON signaling has been shown to increase the production of angiogenic chemokines, which recruit endothelial cells and promote neovascularization.

By dually inhibiting both c-MET and RON, this compound is theoretically positioned to disrupt these pro-angiogenic signals, thereby impeding the formation of new tumor blood vessels.

Postulated Effects of this compound on Tumor Angiogenesis

Based on its mechanism of action, the anticipated anti-angiogenic effects of this compound are summarized in the table below. These represent key parameters that would be evaluated in preclinical studies.

| Parameter | Expected Effect of this compound | Rationale |

| Endothelial Cell Proliferation | Decrease | Inhibition of c-MET and RON-mediated mitogenic signaling in endothelial cells. |

| Endothelial Cell Migration | Decrease | Disruption of c-MET and RON-driven chemotactic and motogenic signals. |

| Endothelial Tube Formation | Decrease | Impairment of endothelial cell differentiation and morphogenesis into capillary-like structures. |

| Microvessel Density (MVD) in Tumors | Decrease | Reduced neovascularization within the tumor mass due to inhibition of pro-angiogenic signaling. |

| Tumor Growth in Xenograft Models | Decrease | Attenuation of tumor progression as a consequence of reduced blood supply. |

Signaling Pathways and Experimental Workflows